ZK756326 Dihydrochloride: A Technical Guide to its Mechanism of Action as a CCR8 Agonist
ZK756326 Dihydrochloride: A Technical Guide to its Mechanism of Action as a CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its binding characteristics, signaling pathways, and functional effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in immunology, pharmacology, and drug discovery.
Introduction
Chemokine receptors play a pivotal role in orchestrating immune cell trafficking and activation. CCR8, in particular, is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, making it an attractive therapeutic target for inflammatory diseases and cancer. ZK756326 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of CCR8. This document outlines the molecular interactions and cellular consequences of CCR8 activation by ZK756326.
Binding Profile and Selectivity
ZK756326 acts as a competitive agonist at the CCR8 receptor, inhibiting the binding of the endogenous ligand, CCL1 (also known as I-309).[1][2] The binding affinity and selectivity of ZK756326 have been characterized in radioligand binding assays.
Table 1: Binding Affinity and Selectivity of ZK756326
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (vs. CCL1) | 1.8 µM | Human | Radioligand Binding | [1][2] |
| Selectivity | >28-fold vs. 26 other GPCRs | Human | Radioligand Binding | [1] |
| Off-Target Binding (IC50) | ||||
| 5-HT1A | 5.4 µM | Human | Radioligand Binding | [3] |
| 5-HT2B | 4.4 µM | Human | Radioligand Binding | [3] |
| 5-HT2C | 34.8 µM | Human | Radioligand Binding | [3] |
| 5-HT5A | 16 µM | Human | Radioligand Binding | [3] |
| 5-HT6 | 5.9 µM | Human | Radioligand Binding | [3] |
| α2A Adrenergic Receptor | <20 µM (65% inhibition at 20 µM) | Human | Radioligand Binding | [3] |
Signaling Pathways
Upon binding to CCR8, ZK756326 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.
G Protein Coupling
Studies have indicated that CCR8 predominantly couples to Gαi proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, the functional consequences of ZK756326 binding, such as calcium mobilization, suggest the involvement of other G protein subtypes as well. While both Gαi and Gαq signaling pathways regulate the release of intracellular calcium, cellular impedance experiments have shown that CCR8 agonists, including ZK756326, primarily induce Gαi-dependent signaling.[4]
Calcium Mobilization
A hallmark of ZK756326-mediated CCR8 activation is a robust increase in intracellular calcium concentration ([Ca2+]i).[1][2] This is a consequence of G protein-mediated activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. ZK756326 is a full agonist for calcium mobilization.[4]
Extracellular Acidification
Activation of CCR8 by ZK756326 also stimulates extracellular acidification.[1][2] This is likely due to the activation of various metabolic pathways and ion transporters that are downstream of G protein signaling.
Biased Agonism
Interestingly, ZK756326 exhibits biased agonism. While it is a full agonist for calcium mobilization, its ability to induce cell migration shows a different signaling dependency compared to the endogenous ligand CCL1. The migration of cells in response to human CCL1 is dependent on Gβγ signaling.[4] In contrast, cell migration induced by ZK756326 is independent of Gβγ signaling, highlighting its nature as a biased agonist.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of ZK756326-mediated CCR8 activation.
Functional Effects
The activation of CCR8 by ZK756326 leads to several key functional responses in target cells.
Table 2: Functional Effects of ZK756326
| Functional Effect | EC50 | Cell Type | Assay | Reference |
| Calcium Mobilization | 245 nM | CCR8-expressing cells | FLIPR Assay | [5] |
| Chemotaxis | Induces chemotaxis | Immune cells | Boyden Chamber Assay | [6] |
| Receptor Desensitization | Desensitizes receptor to CCL1 | CCR8-expressing cells | Calcium Mobilization | [5] |
| ERK1/2 Phosphorylation | Increases phosphorylation | THP-1 cells | Western Blot | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of ZK756326 for CCR8.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Methodology:
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Membrane Preparation: Homogenize cells expressing human CCR8 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCL1 (e.g., 125I-CCL1), and serial dilutions of ZK756326 or unlabeled CCL1 (for control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326 using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate U87 MG cells stably expressing human CCR8 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of ZK756326 in a separate 96-well compound plate.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
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Assay Execution: The FLIPR instrument will establish a baseline fluorescence reading from the cell plate and then automatically add the ZK756326 solutions from the compound plate to the cell plate.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is plotted against the logarithm of the ZK756326 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
This protocol outlines a general procedure for assessing the chemotactic effect of ZK756326 on immune cells using a Boyden chamber assay.
Experimental Workflow Diagram
Caption: Workflow for a chemotaxis assay.
Methodology:
-
Chamber Assembly: Assemble the Boyden chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Fill the lower wells with assay medium containing various concentrations of ZK756326 or a control chemoattractant.
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Cell Seeding: Resuspend the immune cells (e.g., purified T cells) in assay medium and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields for each well.
-
Data Analysis: Plot the number of migrated cells against the concentration of ZK756326 to determine the chemotactic response.
Conclusion
ZK756326 dihydrochloride is a well-characterized, selective nonpeptide agonist of CCR8. Its mechanism of action involves binding to the receptor, primarily activating Gαi-dependent signaling pathways, leading to a robust increase in intracellular calcium, extracellular acidification, and cell migration. The discovery of its biased agonistic properties provides a nuanced understanding of CCR8 signaling and offers opportunities for the development of functionally selective therapeutics. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacology of ZK756326 and the role of CCR8 in health and disease.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
